2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and the ethyl chain is substituted with a chlorine atom at the 1 position. This compound is of interest in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. One common method is the reaction of 1-(2,5-dimethoxyphenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl chloride (SOCl2): Used for chlorination reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenethyl alcohol derivatives.
Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: Formation of 2,5-dimethoxyphenylethane.
Scientific Research Applications
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential use in the development of new drugs and therapeutic agents.
Material science: Investigation of its properties for potential use in advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one: Similar structure with methoxy groups at the 2 and 4 positions instead of 2 and 5.
Uniqueness
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups and the chlorine atom, which can influence its reactivity and the types of reactions it can undergo compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLEXRPUFPCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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